

Application Notes and Protocols for the Synthesis and Use of Cyclohexylsilane Derivatives

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Compound of Interest

Compound Name: **Cyclohexylsilane**

Cat. No.: **B098443**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of **cyclohexylsilane** derivatives and their application in drug discovery and as polymer crosslinking agents.

Application 1: Synthesis of Cyclohexyltrichlorosilane via Hydrosilylation

Cyclohexyltrichlorosilane is a key intermediate for the synthesis of various functionalized **cyclohexylsilane** derivatives. It is typically synthesized via the hydrosilylation of cyclohexene with trichlorosilane, a reaction catalyzed by platinum complexes.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of Cyclohexene

This protocol describes the synthesis of cyclohexyltrichlorosilane using Karstedt's catalyst.

Materials:

- Cyclohexene (freshly distilled)
- Trichlorosilane (HSiCl_3)

- Karstedt's catalyst (a solution of platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)
- Anhydrous toluene (solvent)
- Inert gas (Argon or Nitrogen)
- Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

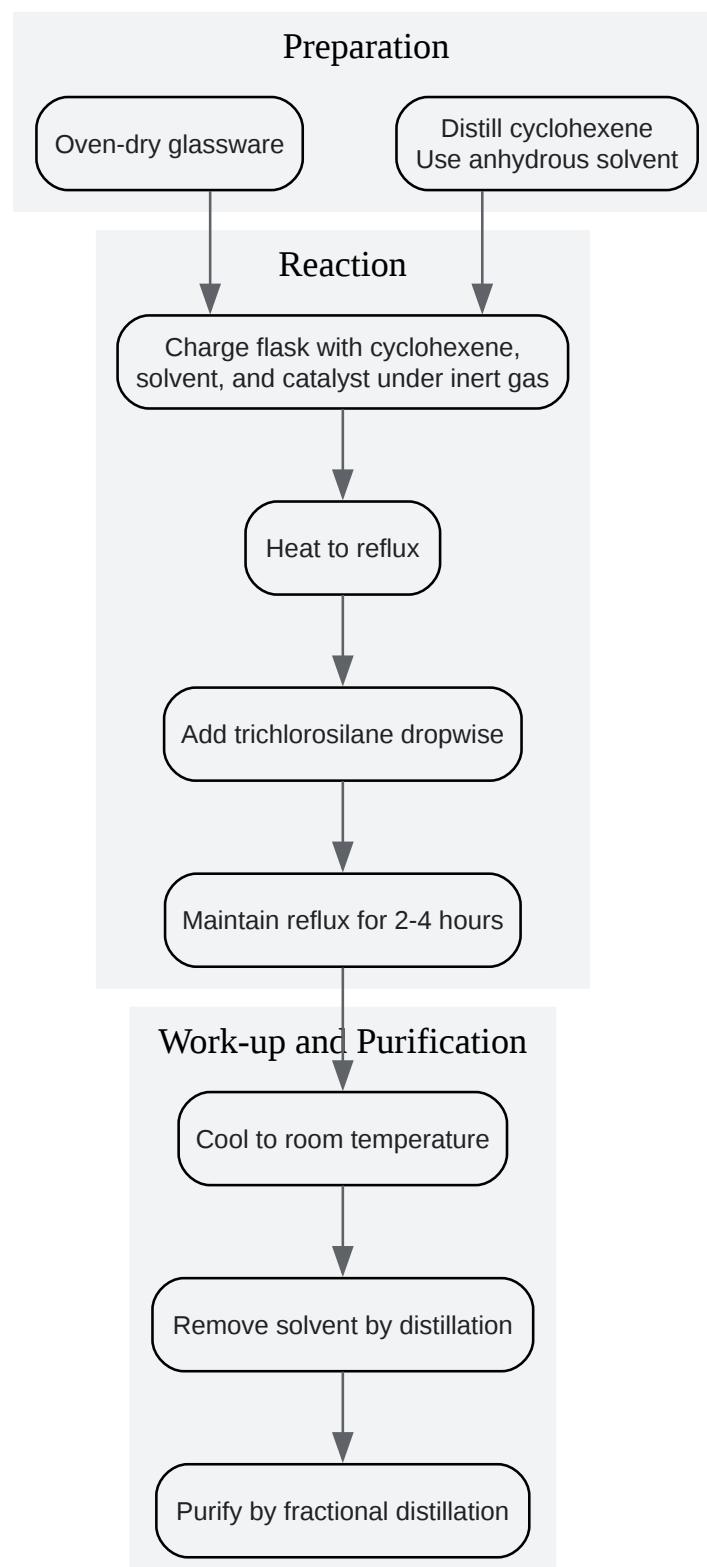
Procedure:

- Under an inert atmosphere, a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with cyclohexene (e.g., 0.1 mol) and anhydrous toluene (50 mL).
- Karstedt's catalyst (e.g., 10 ppm of Pt relative to the silane) is added to the flask.
- The mixture is heated to a gentle reflux (approximately 80-90 °C).
- Trichlorosilane (e.g., 0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes.
- The reaction mixture is maintained at reflux for 2-4 hours, with the progress of the reaction monitored by GC-MS or ^1H NMR spectroscopy.
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent and any excess volatiles are removed by distillation.
- The crude product is then purified by fractional distillation under reduced pressure to yield cyclohexyltrichlorosilane.

Expected Yield: 85-95%

Characterization: The product can be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Logical Workflow for Hydrosilylation

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Workflow for the synthesis of cyclohexyltrichlorosilane.

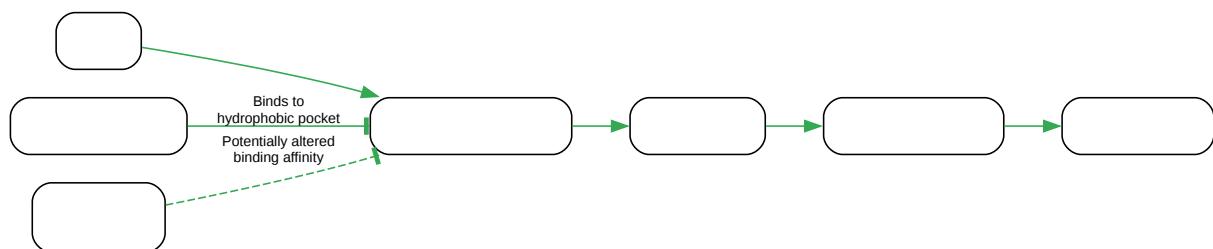
Application 2: Cyclohexylsilanes in Drug Discovery as Bioisosteres

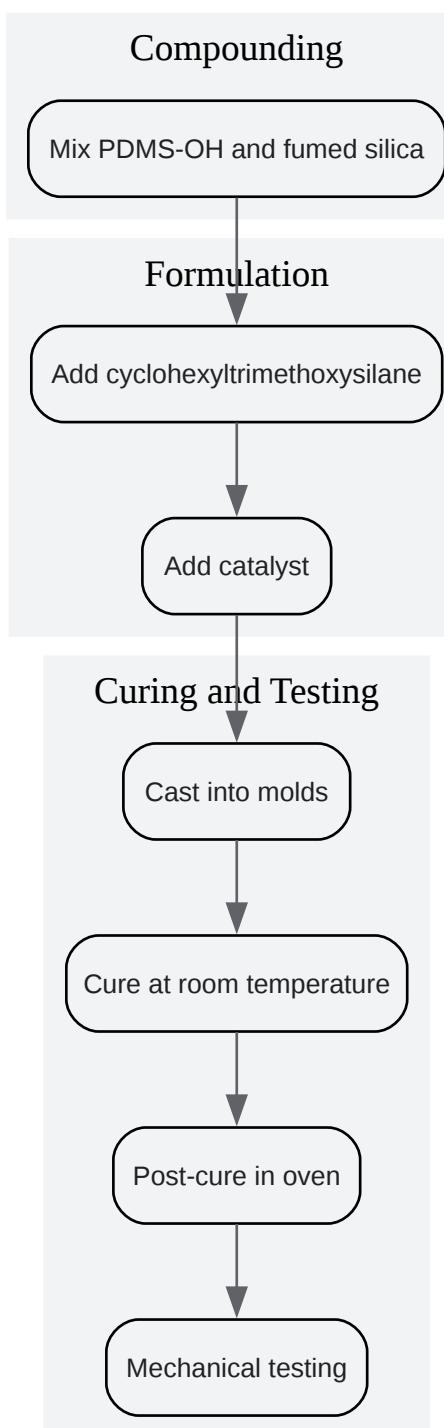
The replacement of a carbon atom with a silicon atom, known as sila-substitution, is a bioisosteric approach used in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. The larger atomic radius and different bond angles of silicon compared to carbon can lead to improved potency, altered selectivity, and enhanced metabolic stability. **Cyclohexylsilane** derivatives can serve as sila-analogs of cyclohexane-containing drugs.

Signaling Pathway Context: Modulation of a Kinase Inhibitor

As a hypothetical example, consider a kinase inhibitor where a cyclohexyl group is important for binding to a hydrophobic pocket of the enzyme. Replacing this with a silacyclohexyl group could alter the binding affinity and selectivity.

Hypothetical Signaling Pathway





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